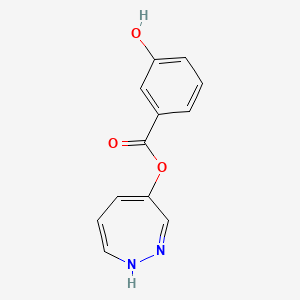

1H-1,2-diazepin-4-yl 3-hydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-diazepin-4-yl 3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-10-4-1-3-9(7-10)12(16)17-11-5-2-6-13-14-8-11/h1-8,13,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGTWUDRWMONNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)OC2=CC=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1h 1,2 Diazepin 4 Yl 3 Hydroxybenzoate and Its Analogues

Retrosynthetic Analysis of the 1H-1,2-Diazepin-4-yl 3-Hydroxybenzoate Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the ester linkage. This primary disconnection yields two key synthons: a 4-hydroxy-1H-1,2-diazepine intermediate and 3-hydroxybenzoic acid.

The synthesis of the 4-hydroxy-1H-1,2-diazepine core is the more complex challenge. A plausible disconnection of this intermediate would break the seven-membered ring to reveal acyclic precursors. A common and effective strategy for constructing diazepine (B8756704) rings involves the condensation of a 1,5-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Therefore, the 4-hydroxy-1H-1,2-diazepine can be retrosynthetically disconnected to a protected 1,5-dicarbonyl precursor and hydrazine. The protection of the hydroxyl group during the cyclization would be crucial to prevent side reactions.

Development of Novel Synthetic Pathways to the 1,2-Diazepine Core

The construction of the 1,2-diazepine ring is a pivotal step in the synthesis of the target compound. Various methodologies have been developed to form this seven-membered heterocyclic system, often involving cyclization reactions and careful control of stereochemistry.

Cyclization Reactions in 1,2-Diazepine Formation

Several cyclization strategies have been reported for the synthesis of the 1,2-diazepine core. One prominent method involves the [4+3] cycloaddition of an azoalkene with a diene. This approach allows for the rapid construction of the seven-membered ring with good control over regioselectivity. Another powerful technique is the photochemical rearrangement of 1-aminopyridinium ylides, which can be generated in situ from the corresponding pyridines. researchgate.net This method offers a unique entry into the 1,2-diazepine scaffold through a skeletal expansion of a six-membered aromatic ring. researchgate.net

Furthermore, intramolecular cyclization reactions are a mainstay in diazepine synthesis. For instance, the condensation of 1,5-dicarbonyl compounds with hydrazine or its derivatives under acidic or basic conditions can lead to the formation of the diazepine ring. nih.gov More advanced methods include palladium-catalyzed cyclization reactions, which offer high efficiency and functional group tolerance. synarchive.com

| Cyclization Method | Precursors | Key Features |

| [4+3] Cycloaddition | Azoalkene and Diene | Rapid ring construction, good regioselectivity. |

| Photochemical Rearrangement | 1-Aminopyridinium Ylide | Skeletal expansion of pyridines, mild conditions. researchgate.net |

| Intramolecular Condensation | 1,5-Dicarbonyl Compound and Hydrazine | Classical and versatile method. nih.gov |

| Palladium-Catalyzed Cyclization | Appropriately functionalized acyclic precursors | High efficiency and functional group tolerance. synarchive.com |

Stereochemical Control in Diazepine Ring Synthesis

The stereochemistry of the diazepine ring can significantly influence the biological activity of the final compound. Achieving stereochemical control during the synthesis is, therefore, a critical aspect. In reactions such as the [4+3] cycloaddition, the stereochemistry of the starting diene can be transferred to the final product. The use of chiral auxiliaries or catalysts can also induce stereoselectivity in the cyclization step. For instance, chiral N-heterocyclic carbenes (NHCs) have been employed as catalysts in formal [4+3] annulation reactions to afford 1,2-diazepine derivatives with excellent enantioselectivities.

Esterification Techniques for Incorporating the 3-Hydroxybenzoate Moiety

The final key transformation in the synthesis of this compound is the esterification of the 4-hydroxy-1H-1,2-diazepine intermediate with 3-hydroxybenzoic acid. This step requires careful consideration of the reaction conditions to achieve high yields and avoid side reactions, particularly given the presence of multiple hydroxyl groups and the potentially sensitive nature of the diazepine ring.

Advanced Esterification Reagents and Reaction Conditions

Classical Fischer esterification, which employs strong acid catalysts and high temperatures, is generally not suitable for substrates bearing sensitive functional groups like the 1,2-diazepine ring. researchgate.net Milder and more efficient methods are therefore required. The Steglich esterification is a particularly valuable technique in this context. organic-chemistry.orgwikipedia.orgnih.gov This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.org The reaction proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups and sterically hindered substrates. organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.org

Another effective approach involves the use of di-t-butyl dicarbonate (B1257347) ((BOC)₂O) in the presence of catalytic DMAP. This method offers the advantage that the byproducts, t-butanol and carbon dioxide, are volatile and easily removed, simplifying purification. lookchem.com

| Esterification Method | Reagents | Advantages |

| Steglich Esterification | DCC or EDC, DMAP | Mild conditions, high yields, suitable for sensitive substrates. organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.org |

| (BOC)₂O/DMAP | Di-t-butyl dicarbonate, DMAP | Volatile byproducts, easy purification. lookchem.com |

Regioselective Esterification Strategies on the Diazepine Core

A significant challenge in the esterification step is achieving regioselectivity. The 3-hydroxybenzoic acid moiety contains both a carboxylic acid and a phenolic hydroxyl group. Furthermore, the 4-hydroxy-1H-1,2-diazepine intermediate possesses a hydroxyl group and potentially reactive N-H protons. To ensure the desired ester linkage is formed at the 4-position of the diazepine ring with the carboxylic acid of the benzoate (B1203000), a protection strategy is often necessary.

The phenolic hydroxyl group of 3-hydroxybenzoic acid is generally less nucleophilic than the hydroxyl group of the diazepine, especially under neutral or slightly basic conditions. However, to prevent any potential side reactions, it can be protected with a suitable protecting group, such as a benzyl (B1604629) or silyl (B83357) ether, prior to the esterification. This protecting group can then be removed in a subsequent step.

Alternatively, the reaction conditions can be optimized to favor the desired esterification. For instance, the use of coupling agents that selectively activate the carboxylic acid, such as DCC or EDC, will direct the reaction towards the formation of the ester with the more nucleophilic alcohol on the diazepine ring. chemspider.com Careful control of stoichiometry and reaction time can also help to minimize unwanted side reactions. In cases where the diazepine core itself might contain multiple hydroxyl groups, regioselective protection and deprotection strategies become even more critical to direct the acylation to the desired position. nih.gov

Purification and Isolation Methodologies for Synthetic Products

The isolation and purification of the target compound from a reaction mixture are crucial for obtaining a product with the high purity required for analytical and biological evaluation. The primary methods employed for the purification of diazepine derivatives include chromatographic techniques and crystallization.

Chromatographic methods are indispensable for the separation and purification of diazepine derivatives from complex mixtures. annexpublishers.com Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used. annexpublishers.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for purifying compounds on a larger scale. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate substantial quantities of the desired product. For diazepine derivatives, reversed-phase chromatography is a common approach. annexpublishers.comrsc.org

Key parameters in developing a preparative HPLC method include the selection of the stationary phase, mobile phase composition, and detection wavelength. A typical system might employ a C18 column as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. rsc.org The separation is based on the differential partitioning of the components between the stationary and mobile phases. The elution can be performed isocratically (constant mobile phase composition) or using a gradient (varying mobile phase composition) to achieve optimal separation. rsc.org

A study on the determination of various benzodiazepines in biological samples utilized a reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer, demonstrating the effectiveness of this system. rsc.org For preparative purposes, once the analytical method is optimized, it can be scaled up by increasing the column diameter and mobile phase flow rate to handle larger sample loads. The fractions containing the pure compound are collected, and the solvent is evaporated to yield the purified product. researchgate.net

Table 1: General Parameters for Chromatographic Purification of Diazepine Analogues

| Parameter | Typical Conditions | Source |

| Technique | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | annexpublishers.comresearchgate.net |

| Stationary Phase | Reversed-phase C18 column | annexpublishers.comrsc.org |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate buffer) | rsc.org |

| Elution Mode | Isocratic or Gradient | rsc.org |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) | annexpublishers.com |

Crystallization is a fundamental technique for purifying solid organic compounds. umass.edumt.com The principle relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org For diazepine derivatives, recrystallization is a common final step to achieve high purity. nih.govacs.org

The process involves several key steps:

Solvent Selection : The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. umass.edumt.com Common solvents for recrystallizing diazepine analogues include ethanol, acetone, methylene (B1212753) chloride, ether, and petroleum ether, often used as single solvents or in mixtures. google.com

Dissolution : The impure solid is dissolved in the minimum amount of the hot solvent to form a saturated solution. umass.edulibretexts.org

Filtration : If insoluble impurities are present, a hot filtration step can be performed. researchgate.net

Cooling and Crystallization : The hot solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. umass.edulibretexts.org Rapid cooling can lead to the formation of smaller, less pure crystals. researchgate.net

Crystal Collection : The formed crystals are collected by filtration, typically under vacuum. libretexts.org

Washing and Drying : The crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried to remove residual solvent. mt.comresearchgate.net

Studies on various benzodiazepine (B76468) derivatives have demonstrated successful purification through recrystallization from solvent mixtures like ethanol-petroleum ether and acetone-petroleum ether. google.com The choice of solvent or solvent system is critical and often determined empirically for a new compound.

Table 2: Common Solvents for Recrystallization of Diazepine Analogues

| Solvent/Solvent System | Application Example | Source |

| Ethanol-Petroleum Ether | Recrystallization of 7-chloro-2-methylamino-3-acetoxy-5-phenyl-3H-1,4-benzodiazepine hydrochloride | google.com |

| Acetone-Petroleum Ether | Purification of unreacted starting material in a synthesis | google.com |

| Methylene Chloride-Ether | Crystallization of 7-chloro-2-methylamino-3-acetoxy-5-phenyl-3H-1,4-benzodiazepine | google.com |

| Benzene-Hexane | Crystallization of 3-acetoxy-2-methylamino-7-nitro-5-phenyl-3H-1,4-benzodiazepine | google.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in the synthesis of pharmacologically active compounds is of growing importance to minimize environmental impact. For the synthesis of diazepine derivatives, several green approaches have been explored. alliedacademies.orgacs.orgresearchgate.netrsc.org

One of the core principles of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and some syntheses of pyrimidino-diazepine derivatives have been successfully carried out in an aqueous medium using surfactants. alliedacademies.org This approach avoids the use of volatile organic compounds (VOCs).

The use of heterogeneous catalysts that can be easily recovered and reused is another key aspect of green synthesis. acs.orgrsc.org Zeolites, such as HY zeolite, have been employed as green solid acid catalysts for the solvent-free synthesis of 1,5-benzodiazepines. acs.org Similarly, clay-based nanocatalysts, like Cu(II)-clay, have been used in microwave-assisted green synthesis of 1,5-benzodiazepines, offering high yields and short reaction times. researchgate.net Metal-organic frameworks (MOFs), such as MIL-101(Cr), have also been shown to be efficient and reusable catalysts for the synthesis of 1,5-benzodiazepines under solvent-free conditions or in water. rsc.org

Microwave-assisted organic synthesis (MAOS) is another green technology that can significantly reduce reaction times and energy consumption. researchgate.netresearchgate.net The synthesis of various diazepine derivatives has been accelerated using microwave irradiation, often leading to higher yields compared to conventional heating methods. researchgate.net

Table 3: Green Chemistry Approaches in the Synthesis of Diazepine Analogues

| Green Chemistry Principle | Application in Diazepine Synthesis | Advantages | Source |

| Use of Green Solvents | Water as a reaction medium for pyrimidino-diazepine synthesis. | Avoids volatile organic compounds (VOCs). | alliedacademies.org |

| Heterogeneous Catalysis | HY zeolite, Cu(II)-clay nanocatalysts, MIL-101(Cr) MOF. | Catalyst is easily recoverable and reusable, often allowing for solvent-free conditions. | acs.orgresearchgate.netrsc.org |

| Energy Efficiency | Microwave-assisted synthesis. | Reduced reaction times, lower energy consumption, and often higher yields. | researchgate.netresearchgate.net |

| Atom Economy | One-pot synthesis procedures. | Reduces waste by incorporating most of the starting materials into the final product. | alliedacademies.orgrsc.org |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1h 1,2 Diazepin 4 Yl 3 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 1H-1,2-diazepin-4-yl 3-hydroxybenzoate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential to assign all proton and carbon signals and to understand the molecule's spatial arrangement.

Multi-dimensional NMR Approaches (e.g., 2D COSY, HMQC, HMBC)

While 1D NMR provides initial data on chemical shifts and proton integrations, 2D NMR experiments are required to piece together the molecular puzzle.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. columbia.edu For the 1H-1,2-diazepine ring, COSY would reveal correlations between adjacent protons, for instance, between the protons at C5, C6, and C7, helping to map out the non-aromatic portion of the heterocycle. Similarly, it would show correlations between the aromatic protons on the 3-hydroxybenzoate ring.

Heteronuclear Single Quantum Coherence (HSQC): Also known as Heteronuclear Multiple Quantum Coherence (HMQC), this experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.orghuji.ac.il This is a crucial step for assigning the carbon signals based on the already-assigned proton signals. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). huji.ac.ilderpharmachemica.com HMBC is vital for connecting different parts of the molecule. For example, it would show a correlation between the proton on C5 of the diazepine (B8756704) ring and the ester carbonyl carbon (C=O), confirming the ester linkage. It is also indispensable for assigning quaternary carbons, such as the ester carbonyl and the substituted carbons of the aromatic ring, which are not visible in HSQC spectra. huji.ac.ilmadridge.org

The following tables present hypothetical but plausible NMR data for this compound, based on known chemical shifts for similar structural motifs. orgchemboulder.comresearchgate.netresearchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Table 2: Key Hypothetical HMBC Correlations

Solid-State NMR Applications for Polymorph Analysis

The crystalline form of a compound can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying and differentiating these crystalline forms, or polymorphs. acs.orgresearchgate.net Unlike solution-state NMR, where the crystal lattice is destroyed upon dissolution, ssNMR provides information about the local molecular environment in the solid state. acs.org By analyzing the differences in chemical shifts and the effects of dipolar couplings, ssNMR can distinguish between different polymorphs, which may exhibit distinct conformations or intermolecular interactions in their crystal lattices. rsc.org This technique is crucial for ensuring the consistency and quality of a compound in pharmaceutical and materials science applications. researchgate.netlibretexts.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with extremely high accuracy (typically to four or more decimal places). docbrown.info This precision allows for the determination of the exact elemental composition of the parent ion of this compound. By comparing the experimentally measured exact mass with the calculated mass for the molecular formula (C₁₂H₁₁N₂O₃), the identity of the compound can be confirmed with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺), which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the molecule's structure. nih.gov The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentations would be expected at the ester linkage. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the alkoxy group or the entire ester substituent. massbank.jpnih.gov For this specific molecule, cleavage of the ester bond would likely result in two major fragment ions: one corresponding to the protonated 1H-1,2-diazepine-4-ol and another corresponding to the 3-hydroxybenzoyl cation. nih.govresearchgate.net

Table 3: Plausible HRMS and MS/MS Fragmentation Data

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

While NMR and MS provide powerful evidence for connectivity and molecular formula, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of each atom, bond lengths, bond angles, and torsional angles. For this compound, this technique would confirm the boat-like conformation commonly adopted by diazepine rings and detail the planarity of the benzoate moiety. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the packing of molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 4: Hypothetical Crystallographic Data

Table of Compound Names

Single Crystal X-ray Diffraction Methodology and Data Analysis

The methodology involves mounting a high-quality crystal on a goniometer and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. Analysis of this pattern allows for the determination of the unit cell dimensions and the space group. Subsequent structure solution and refinement would reveal the exact atomic positions, providing an unambiguous three-dimensional model of the molecule. This analysis would also detail intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing.

A hypothetical data table for the single-crystal X-ray diffraction analysis is presented below.

| Crystal Parameter | Hypothetical Value |

| Empirical Formula | C₁₂H₁₀N₂O₃ |

| Formula Weight | 230.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.567(5) |

| β (°) | 109.34(2) |

| Volume (ų) | 1015.6(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.505 |

| R-factor (%) | 4.5 |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a vital tool for the characterization of polycrystalline materials. For This compound , PXRD would be used to identify the crystalline phase and to assess the purity of a bulk sample. The technique involves irradiating a powdered sample with X-rays and recording the scattered intensity as a function of the scattering angle (2θ).

The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for a specific crystalline solid. This pattern can be compared to a calculated pattern from single-crystal X-ray data to confirm the bulk material's identity. PXRD is also instrumental in identifying different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For This compound , FTIR would be used to identify key functional groups.

Expected characteristic absorption bands would include:

A broad O-H stretching band for the hydroxyl group on the benzoate ring.

N-H stretching vibrations from the diazepine ring.

A sharp C=O stretching band from the ester functional group.

C=N and C=C stretching vibrations within the diazepine and benzene (B151609) rings.

C-O stretching vibrations.

A hypothetical FTIR data table is provided below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretch (hydroxyl) |

| ~3300-3100 | N-H stretch (diazepine) |

| ~1720 | C=O stretch (ester) |

| ~1610, 1580 | C=C stretch (aromatic) |

| ~1550 | C=N stretch (diazepine) |

| ~1250 | C-O stretch (ester/phenol) |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, it can provide information about vibrational modes that are weak or absent in the FTIR spectrum. For This compound , Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar or symmetric bonds in the molecule, such as the C=C bonds in the aromatic ring.

Theoretical and Computational Chemistry Studies on 1h 1,2 Diazepin 4 Yl 3 Hydroxybenzoate

Spectroscopic Property Prediction and Validation

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. For a novel compound like 1H-1,2-diazepin-4-yl 3-hydroxybenzoate, computational methods, particularly Density Functional Theory (DFT), are employed to calculate the magnetic shielding tensors of each nucleus. nih.gov

The standard approach involves optimizing the molecule's geometry at a chosen level of theory and basis set, followed by a Gauge-Including Atomic Orbital (GIAO) calculation to obtain the isotropic shielding values. nih.gov These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Hypothetical Data Table for Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts:

Were experimental data available, a table comparing the computationally predicted and experimentally measured chemical shifts would be crucial for validating the computational model and confirming the compound's structure. The mean absolute error (MAE) between the predicted and experimental shifts provides a measure of the accuracy of the computational method. nih.gov

| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| ¹H NMR | |||

| H (Diazepinyl) | Data not available | Data not available | Data not available |

| H (Aromatic) | Data not available | Data not available | Data not available |

| OH | Data not available | Data not available | Data not available |

| ¹³C NMR | |||

| C (Diazepinyl) | Data not available | Data not available | Data not available |

| C (Aromatic) | Data not available | Data not available | Data not available |

| C=O | Data not available | Data not available | Data not available |

This table is illustrative. No specific data for this compound was found.

Vibrational Frequency Calculations and Spectral Interpretation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions.

Using the optimized geometry of this compound, harmonic vibrational frequencies can be calculated. These theoretical frequencies are often systematically scaled to better match experimental data, accounting for anharmonicity and other method-inherent approximations. researchgate.net The potential energy distribution (PED) analysis can then be used to provide a detailed description of each vibrational mode.

Hypothetical Data Table for Calculated Vibrational Frequencies and Assignments:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | Data not available | Data not available | Data not available | Hydroxyl stretch |

| ν(N-H) | Data not available | Data not available | Data not available | Diazepine (B8756704) N-H stretch |

| ν(C=O) | Data not available | Data not available | Data not available | Ester carbonyl stretch |

| ν(C=N) | Data not available | Data not available | Data not available | Diazepine C=N stretch |

| Aromatic C-H bend | Data not available | Data not available | Data not available | Out-of-plane bending |

This table is illustrative. No specific data for this compound was found.

Reaction Mechanism Elucidation via Computational Transition State Search for Synthesis and Derivatization

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions. For the synthesis of this compound, which could potentially be formed through an esterification reaction between a 1H-1,2-diazepin-4-ol precursor and 3-hydroxybenzoic acid, computational methods can map out the entire reaction pathway.

This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS connects the reactants and products. The activation energy, determined from the energy difference between the reactants and the transition state, provides insight into the reaction kinetics.

Molecular Docking and Dynamics Simulations for In Silico Interaction Studies

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are invaluable in silico techniques. pensoft.netnih.gov Molecular docking predicts the preferred binding orientation of the molecule to a specific biological target, such as a protein receptor or enzyme. pensoft.netnih.gov The docking score provides an estimate of the binding affinity.

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. pensoft.netresearchgate.net These simulations provide detailed information on the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or ligand upon binding. pensoft.net

Hypothetical Data Table for Molecular Docking Results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Target 1 | Data not available | Data not available |

| Protein Target 2 | Data not available | Data not available |

| Protein Target 3 | Data not available | Data not available |

This table is illustrative. No specific data for this compound was found.

Chemical Reactivity, Derivatization, and Functionalization of 1h 1,2 Diazepin 4 Yl 3 Hydroxybenzoate

Reactions at the Diazepine (B8756704) Nitrogen Atoms

N-Alkylation and N-Acylation Reactions for Modifying the Ring System

N-alkylation and N-acylation are fundamental reactions for derivatizing the 1,2-diazepine nucleus. These reactions can introduce a wide variety of substituents, thereby modulating the steric and electronic characteristics of the heterocyclic ring.

N-Alkylation: The introduction of alkyl groups onto the diazepine nitrogens can be achieved using various alkylating agents. For instance, reactions with alkyl halides in the presence of a base can lead to N-alkylated products. tandfonline.com The regioselectivity of alkylation, i.e., whether the substituent attaches to N-1 or N-2, can be influenced by the reaction conditions and the substitution pattern of the diazepine ring itself. In related benzodiazepine (B76468) systems, phase transfer catalysis has been employed for efficient N-alkylation with esters of halo acids. tandfonline.com The synthesis of 1-alkyl-1,2(1H)-diazepine derivatives has been documented, highlighting the feasibility of such modifications. cdnsciencepub.comingentaconnect.comcdnsciencepub.com

N-Acylation: Acylation of the diazepine nitrogens, typically with acyl chlorides or anhydrides, introduces acyl groups that can significantly impact the electronic nature of the ring. electronicsandbooks.comrsc.org The position of acylation can vary; in some 2,3-benzodiazepine systems, acylation occurs at N-2, leading to the formation of an iminium intermediate that can be trapped by nucleophiles. electronicsandbooks.comrsc.orgrsc.org In other cases, particularly with different substitution patterns, acylation at N-3 has been observed. electronicsandbooks.com The choice of acylating agent and reaction conditions plays a crucial role in directing the outcome of the reaction. rsc.orgrsc.org

| Reaction Type | Reagents | Potential Products | Significance |

| N-Alkylation | Alkyl halides, Base | N-Alkyl-1,2-diazepine derivatives | Modifies steric bulk and basicity. |

| N-Acylation | Acyl chlorides, Acyl anhydrides | N-Acyl-1,2-diazepine derivatives | Alters electronic properties and can lead to ring rearrangements. |

Heterocycle Ring Transformations and Rearrangements

The 1,2-diazepine ring is susceptible to various transformations and rearrangements, which can be induced by photochemical, thermal, or chemical means. These reactions can lead to the formation of diverse heterocyclic scaffolds.

Photochemical irradiation of 1,2-diazepines, often generated in situ from 1-aminopyridinium ylides, is a known method for their synthesis and can also lead to rearrangements. chemrxiv.orgacs.org The presence of different substituents can influence the course of these photochemical reactions.

Chemically induced rearrangements are also prevalent. For example, treatment of certain 1H-1,2-diazepines with acylating agents can result in ring conversion to 1,3-diazepines. rsc.org The reaction of 1,2-diazepines with ketenes, generated photochemically, can lead to [2+2] cycloaddition products, forming novel fused β-lactam structures. chemrxiv.org Furthermore, ring contraction reactions have been observed under specific conditions, yielding derivatives of other heterocyclic systems like pyrazolines and pyrazoles. cdnsciencepub.comresearchgate.net

Modifications of the 3-Hydroxybenzoate Moiety

The 3-hydroxybenzoate portion of the molecule offers two primary sites for functionalization: the hydroxyl group and the aromatic ring.

Hydroxyl Group Functionalization (e.g., Etherification, Alternative Esterification)

The phenolic hydroxyl group is a versatile handle for introducing a variety of functional groups.

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide followed by reaction with an alkyl halide. wikipedia.org This method allows for the introduction of a wide range of alkyl and aryl substituents. Processes for the preparation of ethers from hydroxybenzoic acids have been developed, sometimes utilizing phase transfer catalysis or aqueous conditions. google.com

Alternative Esterification: While the parent molecule is already an ester, the free hydroxyl group can be further esterified. This can be achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This would result in a di-ester derivative, potentially altering its chemical properties and biological activity. The esterification of hydroxybenzoic acids is a well-established process. google.com

| Reaction Type | Reagents | Potential Products | Significance |

| Etherification | Alkyl halides, Base | 3-(Alkoxy)benzoate derivatives | Modifies polarity and hydrogen bonding capacity. |

| Esterification | Acyl chlorides, Acid anhydrides | 3-(Acyloxy)benzoate derivatives | Introduces a second ester functionality, altering chemical properties. |

Aromatic Ring Substitutions (e.g., Halogenation, Nitration, Sulfonation)

The benzene (B151609) ring of the 3-hydroxybenzoate moiety can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the hydroxyl group (ortho-, para-directing and activating) and the ester group (meta-directing and deactivating)—will influence the position of the incoming electrophile. The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated, while the position meta to the ester group (position 5) is also activated by the hydroxyl group. Therefore, substitution is most likely to occur at the 2, 4, or 6 positions.

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst.

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

These reactions are fundamental in organic synthesis and allow for the introduction of functional groups that can serve as handles for further modifications. nih.govmasterorganicchemistry.com

Linker Chemistry for Conjugation and Probe Development Methodologies

The inherent functionalities of 1H-1,2-diazepin-4-yl 3-hydroxybenzoate, particularly the hydroxyl group, make it a candidate for conjugation to other molecules, such as proteins, polymers, or fluorescent dyes, to create probes or targeted therapeutic agents. nih.gov Linker chemistry plays a pivotal role in this process, providing a stable connection that can be designed to be either permanent or cleavable under specific conditions. symeres.com

The hydroxyl group can be derivatized to introduce a reactive handle for conjugation. For example, it can be reacted with a linker containing a carboxylic acid to form an ester bond, or with a linker containing an isocyanate to form a carbamate (B1207046) linkage. researchgate.net Self-immolative linkers, which degrade via a cascade reaction upon a specific trigger, are often employed to release the parent molecule in a controlled manner. symeres.comethz.ch For instance, a para-aminobenzyl alcohol (PAB) linker can be attached to the hydroxyl group via a carbonate linkage. symeres.comresearchgate.net

Click Chemistry Applications for Scaffold Assembly

Click chemistry, a set of powerful, reliable, and selective reactions, offers a modular approach for the assembly of complex molecular scaffolds. wikipedia.orgorganic-chemistry.org The core structure of this compound can be envisioned as a scaffold that can be elaborated using click chemistry. To achieve this, the parent molecule would first need to be functionalized with a "click-active" handle, such as an azide (B81097) or a terminal alkyne.

Potential functionalization sites on this compound for the introduction of click chemistry handles include:

The 1,2-Diazepine Ring: The nitrogen atoms of the diazepine ring could potentially be alkylated with reagents bearing an azide or alkyne group.

The 3-Hydroxybenzoate Moiety: The phenolic hydroxyl group is a prime site for etherification with an azide- or alkyne-containing alkyl halide. Additionally, electrophilic aromatic substitution on the benzoate (B1203000) ring could introduce these functionalities.

Once functionalized, these derivatives could undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to be conjugated with other molecules. nih.govnih.gov For instance, an azide-modified this compound could react with an alkyne-containing biomolecule or polymer to create novel hybrid structures. The formation of a stable triazole ring is a hallmark of this reaction. nih.gov

Table 1: Potential Click Chemistry Reactions for this compound Derivatives

| Derivative of this compound | Click Reaction Partner | Reaction Type | Potential Product |

| Azide-functionalized diazepine ring | Terminal alkyne-containing molecule | CuAAC/SPAAC | Triazole-linked conjugate |

| Alkyne-functionalized hydroxyl group | Azide-containing biomolecule | CuAAC/SPAAC | Triazole-linked bioconjugate |

| Azide-functionalized benzoate ring | Cyclooctyne-derivatized polymer | SPAAC | Polymer-drug conjugate |

This table presents hypothetical reactions based on established click chemistry principles.

Bioconjugation Strategies for Molecular Tool Creation (Methodological Focus)

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. google.com The creation of molecular tools from this compound would necessitate methods for its attachment to proteins, nucleic acids, or other biological macromolecules.

Methodologically, several approaches could be employed:

Amide Bond Formation: The carboxylic acid of the 3-hydroxybenzoate moiety (after hydrolysis of the ester) could be activated (e.g., with DCC/DMAP) and coupled with amine groups on a biomolecule, such as the lysine (B10760008) residues of a protein. rasayanjournal.co.in

Ether Linkage: The phenolic hydroxyl group offers a site for forming a stable ether linkage. For example, it could be reacted with an electrophilic site on a biomolecule that has been pre-functionalized.

Click Chemistry: As detailed in the previous section, functionalization with an azide or alkyne would allow for highly specific and efficient bioconjugation via click reactions, which are known for their biocompatibility. nih.govbroadpharm.com

Maleimide (B117702) Chemistry: Introduction of a thiol-reactive maleimide group onto the this compound scaffold would enable its conjugation to cysteine residues in proteins. google.com

Table 2: Methodological Focus for Bioconjugation of this compound

| Bioconjugation Method | Functional Group on Title Compound | Reactive Partner on Biomolecule | Linkage Formed |

| Carbodiimide-mediated coupling | Carboxylic acid (from hydrolysis) | Amine (e.g., Lysine) | Amide |

| Williamson Ether Synthesis | Phenolic hydroxyl | Alkyl halide | Ether |

| Click Chemistry (CuAAC/SPAAC) | Azide or Alkyne | Alkyne or Azide | 1,2,3-Triazole |

| Michael Addition | Thiol | Maleimide | Thioether |

This table outlines potential bioconjugation strategies based on the functional groups present in or introduced to the title compound.

Photochemical and Electrochemical Reactivity of the Compound

The response of this compound to light and electrical potential is of interest for applications in photochemistry and electrochemistry.

Photochemical Reactivity: The 1,2-diazepine ring is expected to be the primary photoactive component. Related benzodiazepine systems are known to undergo photochemical reactions. rsc.org For instance, UV irradiation can induce valence isomerizations and ring contractions. rsc.orgnih.gov It is plausible that 1H-1,2-diazepine could undergo similar transformations, potentially leading to the formation of diazetine or other strained ring systems. The presence of the 3-hydroxybenzoate chromophore could also influence the photochemical behavior, possibly leading to photo-Fries rearrangement or other photochemical processes upon absorption of UV light. The photochemical degradation of organic compounds is a well-studied field and can provide insights into potential pathways. acs.org Diazo compounds, which are related to diazepines, are also known to have rich photochemical reactivity. rsc.org

Electrochemical Reactivity: The electrochemical behavior of this compound would likely be dominated by the 3-hydroxybenzoate moiety. The phenolic hydroxyl group can be oxidized, and the ease of this oxidation would be dependent on the pH of the medium. The carboxylic acid group can be reduced, although this typically requires a significant negative potential. Cyclic voltammetry would be a suitable technique to probe the redox potentials of this compound. The separation of hydroxybenzoic acid isomers has been studied using capillary zone electrophoresis, which relies on their electrochemical properties. nih.gov

Table 3: Potential Photochemical and Electrochemical Reactions

| Reaction Type | Moiety Involved | Potential Outcome |

| Photochemical | 1,2-Diazepine ring | Valence isomerization, ring contraction |

| Photochemical | 3-Hydroxybenzoate | Photo-Fries rearrangement |

| Electrochemical | 3-Hydroxybenzoate (phenolic OH) | Oxidation to a phenoxy radical |

| Electrochemical | 3-Hydroxybenzoate (carboxylic acid) | Reduction to an alcohol |

This table summarizes hypothetical photochemical and electrochemical reactions based on the chemistry of related structures.

Catalyst Development for this compound Synthesis and Derivatization

The synthesis and subsequent derivatization of this compound would rely on efficient catalytic methods.

Synthesis of the 1,2-Diazepine Ring: The synthesis of diazepine rings can be achieved through various catalytic methods. Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of benzodiazepines and could likely be adapted for 1,2-diazepines. mdpi.comacs.org Rhodium-catalyzed C-H activation and annulation strategies have also been developed for the synthesis of functionalized diazepines. nih.govacs.org Furthermore, heteropolyacids have been shown to be efficient catalysts for the synthesis of diazepine rings under mild conditions. nih.gov Catalyst-free methods for benzodiazepine synthesis have also been reported. nih.gov

Esterification and Derivatization: The formation of the ester linkage between the 1,2-diazepine and 3-hydroxybenzoic acid would likely require a catalyst. Standard Fischer esterification conditions using a strong acid catalyst could be employed. Alternatively, milder methods using coupling agents like DCC (dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine) are common. rasayanjournal.co.in The esterification of hydroxybenzoic acids has been achieved using various catalysts, including iron-based catalysts and solid acid catalysts. researchgate.netresearchgate.net For derivatization, palladium catalysts are instrumental in cross-coupling reactions (e.g., Suzuki, Heck) on the aromatic ring of the 3-hydroxybenzoate, assuming a suitable halide is present.

Table 4: Catalysts for Synthesis and Derivatization

| Reaction | Catalyst Type | Example Catalyst | Reference |

| Diazepine Synthesis | Palladium-based | Pd/C, Pd(OAc)2 | mdpi.comacs.org |

| Diazepine Synthesis | Rhodium-based | [Cp*RhCl2]2/AgTFA | nih.govacs.org |

| Diazepine Synthesis | Heteropolyacid | H5PMo10V2O40 | nih.gov |

| Esterification | Coupling Agent | DCC/DMAP | rasayanjournal.co.in |

| Esterification | Iron-based | Iron salts | researchgate.net |

| Aromatic Cross-Coupling | Palladium-based | Pd(PPh3)4 | N/A |

This table lists catalysts that are likely to be effective for the synthesis and derivatization of the title compound based on literature for related reactions.

Scientific Progress on this compound Stalled by Lack of Public Research Data

A comprehensive review of publicly available scientific literature reveals a significant gap in the research concerning the chemical compound This compound . Despite the structured interest in its theoretical and in vitro properties, no dedicated studies detailing its Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR), or specific molecular interactions could be identified.

The planned exploration into the design of structural analogues, including theoretical bioisosteric replacements and scaffold hopping approaches, remains speculative without foundational data on the parent compound. Similarly, the intended investigation of its mechanistic molecular behavior through in vitro experimental designs, such as cell-free enzymatic assays, protein binding studies, and receptor binding assays, cannot be substantiated with current research findings.

The absence of published research prevents any meaningful discussion on the design principles for structural analogues of the this compound scaffold. Key theoretical design strategies, including the exploration of bioisosteric replacements to modulate physicochemical properties and biological activity, are contingent on initial compound data. Furthermore, the application of scaffold hopping to explore novel chemical spaces requires a known biological target and activity profile, which is not established for this compound.

In the realm of in vitro experimental design, the lack of information is equally pronounced. There are no public records of this compound being profiled in cell-free enzymatic assays to determine its interaction with specific enzymes. Advanced techniques to characterize target engagement, such as protein binding studies using surface plasmon resonance, have not been reported. Consequently, data on its binding affinity, kinetics, and specificity to any protein target is unavailable. Finally, there is no evidence of receptor binding assays using non-human cell lines to investigate its molecular-level interactions with specific receptors.

Until foundational research on this compound is conducted and published, a detailed and scientifically accurate article on its SAR, SPR, and in vitro characteristics cannot be produced. The scientific community awaits initial studies to unlock the potential of this particular chemical entity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h 1,2 Diazepin 4 Yl 3 Hydroxybenzoate Analogues Theoretical and in Vitro Focus

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of 1H-1,2-diazepin-4-yl 3-hydroxybenzoate, QSAR models can be developed to predict their activity, guide the synthesis of new derivatives with improved potency, and provide insights into the molecular properties that are crucial for their biological function.

Descriptor Selection and Calculation for Predictive Models

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules under study. For analogues of this compound, a diverse set of descriptors would be calculated to capture various aspects of their molecular structure. The selection process is critical, as the chosen descriptors will determine the predictive power and interpretability of the final QSAR model. drugdesign.orgnih.gov

Types of Molecular Descriptors:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices, shape indices) that describe the branching and connectivity of atoms.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges).

Physicochemical Descriptors: These include properties like hydrophobicity (logP), solubility, and polar surface area, which are crucial for the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

Descriptor Selection Methods:

Given the large number of possible descriptors, various methods are employed to select a subset that is most relevant to the biological activity. Common techniques include:

Stepwise Regression: This involves sequentially adding or removing descriptors from the model based on their statistical significance. drugdesign.org

Genetic Algorithms: These are optimization algorithms inspired by natural selection that can efficiently search for the best combination of descriptors. nih.gov

Principal Component Analysis (PCA): This is a dimensionality reduction technique that can identify the most important descriptors from a large dataset. derpharmachemica.com

A hypothetical selection of descriptors for a QSAR study on this compound analogues is presented in Table 1.

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Kier & Hall Connectivity Index (¹χ) | Degree of branching in the molecular skeleton |

| Geometric | Molecular Surface Area (MSA) | Overall size and shape of the molecule |

| Electronic | Dipole Moment (µ) | Polarity and charge distribution |

| Physicochemical | LogP (Octanol-water partition coefficient) | Lipophilicity and hydrophobicity |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities |

Statistical Validation of QSAR Models

The development of a QSAR model is an iterative process that requires rigorous statistical validation to ensure its robustness and predictive ability. derpharmachemica.com Validation is essential to confirm that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. nih.govbasicmedicalkey.com The validation process is typically divided into internal and external validation. nih.govbasicmedicalkey.com

Internal Validation:

Internal validation techniques assess the stability and predictive accuracy of the model using the same dataset that was used for its development. Common internal validation methods include:

Cross-Validation: The most common form is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. derpharmachemica.com This process is repeated for each compound in the dataset. The predictive ability is assessed by the cross-validated correlation coefficient (q²). A QSAR model is generally considered acceptable if it has a q² value greater than 0.5. nih.gov

Bootstrapping: This method involves repeatedly sampling the original dataset with replacement to create multiple new datasets. A model is built for each new dataset, and the performance is averaged. derpharmachemica.com

External Validation:

External validation is a more stringent test of a QSAR model's predictive power. It involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development (the training set). nih.govbasicmedicalkey.com The predictive performance is evaluated using statistical metrics such as the correlation coefficient (R²) between the predicted and experimental activities of the test set compounds. An R² value greater than 0.5 for the test set is often considered indicative of a good predictive model. nih.gov

A summary of key statistical parameters used for QSAR model validation is provided in Table 2.

| Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | R² | Measures the goodness of fit of the model to the training data. | > 0.6 nih.gov |

| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 nih.gov |

| External Validation Correlation Coefficient | R²_pred | Measures the predictive ability of the model on an external test set. | > 0.5 nih.gov |

| Root Mean Square Error of Prediction | RMSEP | Represents the average deviation between predicted and experimental values. | As low as possible |

Ligand Efficiency and Lipophilic Efficiency Analysis in Compound Optimization (Theoretical Metrics)

In the process of drug discovery, it is not sufficient for a compound to be potent; it must also possess a favorable balance of other properties, such as size and lipophilicity, to be a viable drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LLE) are theoretical metrics used to assess the "quality" of a compound and guide its optimization. wikipedia.orgsciforschenonline.orgresearchgate.net

Ligand Efficiency (LE):

Ligand efficiency is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the following formula:

LE = - (ΔG / HA)

where ΔG is the binding free energy and HA is the number of heavy atoms. A higher LE value indicates that the compound achieves its potency with a smaller molecular size, which is generally desirable.

Lipophilic Efficiency (LLE):

Lipophilic efficiency, also known as ligand-lipophilicity efficiency (LLE), relates the potency of a compound to its lipophilicity (logP). wikipedia.org It is calculated as:

LLE = pIC₅₀ - logP

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. A higher LLE value is preferred, as it suggests that the compound's potency is not solely due to increased lipophilicity, which can lead to undesirable properties such as poor solubility and non-specific binding. sciforschenonline.org An LLE value greater than 5 is often considered a benchmark for a promising drug candidate. researchgate.netnih.gov

Table 3 provides a hypothetical analysis of LE and LLE for a series of this compound analogues.

| Compound | pIC₅₀ | logP | Heavy Atoms (HA) | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| Analogue A | 6.5 | 3.0 | 25 | 0.36 | 3.5 |

| Analogue B | 7.2 | 2.8 | 28 | 0.35 | 4.4 |

| Analogue C | 7.8 | 3.2 | 30 | 0.35 | 4.6 |

| Analogue D | 8.5 | 3.1 | 32 | 0.36 | 5.4 |

Conformational Flexibility and Its Impact on Molecular Interactions (Theoretical)

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The 1,2-diazepine ring, being a seven-membered ring, is inherently flexible and can adopt multiple low-energy conformations. chemisgroup.us This conformational flexibility can have a significant impact on the molecular interactions of this compound analogues with their target receptor.

Computational methods such as molecular dynamics simulations and conformational searches can be used to explore the conformational landscape of these molecules. These studies can help to:

Identify the low-energy conformations of the diazepine (B8756704) ring.

Understand how different substituents on the diazepine and benzoate (B1203000) rings influence the preferred conformation.

Dock the various conformations into a homology model or crystal structure of the target receptor to predict the most likely binding mode. nih.gov

Explain structure-activity relationships by correlating the conformational preferences of analogues with their biological activities.

For example, a substituent that restricts the conformational flexibility of the diazepine ring might lock it into a high-affinity binding conformation, leading to increased potency. Conversely, a bulky substituent might introduce steric hindrance that prevents the molecule from adopting the optimal binding pose. nih.govacs.org Understanding the interplay between conformational flexibility and molecular interactions is therefore crucial for the rational design of more potent and selective this compound analogues.

Exploration of 1h 1,2 Diazepin 4 Yl 3 Hydroxybenzoate As a Chemical Probe or Research Tool

Potential as a Scaffolding Unit in Material Science (e.g., Polymer Chemistry, Supramolecular Architectures)

The unique architecture of 1H-1,2-diazepin-4-yl 3-hydroxybenzoate, featuring distinct functional domains, makes it a promising candidate as a versatile building block in material science. The 1,2-diazepine and 3-hydroxybenzoate components could impart specific and desirable properties to polymers and supramolecular assemblies.

The 3-hydroxybenzoate portion of the molecule is particularly amenable to applications in polymer chemistry. Hydroxybenzoic acids and their derivatives are well-established monomers in the synthesis of various polyesters and other polymers. acs.orgresearchgate.netresearchgate.net The hydroxyl and carboxyl groups offer two points for polymerization, allowing for the creation of linear or branched polymer chains. The meta-position of the hydroxyl group influences the stereochemistry and electronic properties of the resulting polymer, potentially leading to materials with specific thermal or mechanical characteristics. doubtnut.com For instance, polymers derived from hydroxybenzoates have been investigated for their antimicrobial properties and as liquid crystalline polymers. acs.orgresearchgate.net

The 1,2-diazepine ring system, while less explored in polymer science, offers a unique set of features. As a non-aromatic, seven-membered heterocycle, it can introduce conformational flexibility into a polymer backbone, a property that is crucial for controlling the physical properties of the material. The nitrogen atoms in the diazepine (B8756704) ring can act as sites for further functionalization, allowing for the attachment of side chains that can tune the polymer's solubility, reactivity, or self-assembly behavior. The synthesis of 1,2-diazepine derivatives is an active area of research, with various methods being developed to create functionalized diazepine rings that could be incorporated into polymeric structures. chemrxiv.orgchemrxiv.orgacs.orgcdnsciencepub.com

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of this compound are of significant interest. The hydroxyl group and the carboxyl group of the benzoate (B1203000) moiety can act as hydrogen bond donors and acceptors, respectively. nih.gov Similarly, the nitrogen atoms of the diazepine ring can participate in hydrogen bonding interactions. nih.gov This multiplicity of hydrogen bonding sites could enable the formation of intricate and stable one-, two-, or three-dimensional supramolecular networks. The study of dihydroxybenzoic acids in combination with other molecules has demonstrated their capacity to form robust hydrogen-bonded assemblies. nih.govmdpi.com The specific arrangement of functional groups in this compound could lead to the design of novel crystalline materials with tailored architectures and properties.

Table 1: Potential Contributions of Structural Moieties to Material Properties

| Structural Moiety | Potential Role in Polymer Chemistry | Potential Role in Supramolecular Architectures |

| 3-Hydroxybenzoate | Monomer for polyester (B1180765) synthesis; imparts thermal stability and potential liquid crystalline properties. researchgate.net | Hydrogen bond donor (hydroxyl) and acceptor (carboxyl) for network formation. nih.gov |

| 1,2-Diazepine Ring | Introduces conformational flexibility into polymer backbone; sites for functionalization. | Potential for hydrogen bonding via nitrogen atoms; unique steric influence on packing. nih.gov |

Role in Mechanistic Organic Chemistry Research and Reaction Discovery

The reactivity of this compound, stemming from its distinct functional groups and heterocyclic core, could be exploited in mechanistic organic chemistry research and the discovery of new reactions.

The 1,2-diazepine ring is a non-aromatic heterocycle that can undergo a variety of chemical transformations. Research on 1,2-diazepines has shown that they can participate in cycloaddition reactions, rearrangements, and ring-contraction or expansion reactions. chemrxiv.orgchemrxiv.orgacs.org The presence of the ester linkage to the 3-hydroxybenzoate could influence the reactivity of the diazepine ring, potentially leading to novel reaction pathways. For example, the electronic effects of the benzoate substituent could modulate the electron density of the diazepine system, affecting its susceptibility to electrophilic or nucleophilic attack. The study of such reactions could provide valuable insights into the fundamental reactivity of seven-membered nitrogen-containing heterocycles.

The 3-hydroxybenzoate moiety also presents opportunities for mechanistic studies. The acidity of the phenolic hydroxyl group and the reactivity of the carboxylate ester are influenced by the electronic interplay between these two groups on the benzene (B151609) ring. doubtnut.com The ester linkage in this compound could be a target for hydrolysis or transesterification studies, with the potential to release the diazepine alcohol and 3-hydroxybenzoic acid. The kinetics and mechanism of such reactions could be investigated under various conditions to understand the stability and reactivity of this class of compounds.

Furthermore, the compound could serve as a precursor for the synthesis of more complex molecules. The functional groups present in this compound could be selectively modified to generate a library of related compounds. For instance, the hydroxyl group could be alkylated or acylated, and the diazepine ring could be subjected to reduction or oxidation. The exploration of the chemical space around this scaffold could lead to the discovery of new reactions and molecules with interesting properties. The synthesis of related heterocyclic systems, such as pyrazolo[3,4-d] chemrxiv.orgnih.govdiazepines, highlights the ongoing interest in developing synthetic methodologies for novel diazepine-containing structures. chemrxiv.org

Table 2: Potential Mechanistic Studies and Reaction Discovery

| Functional Group/Moiety | Potential Reaction Type | Research Focus |

| 1,2-Diazepine Ring | Cycloaddition, Rearrangement | Understanding the influence of the benzoate substituent on reactivity and stereoselectivity. chemrxiv.orgchemrxiv.org |

| Ester Linkage | Hydrolysis, Transesterification | Investigating the stability and cleavage of the ester bond to release the constituent fragments. |

| 3-Hydroxybenzoate | Electrophilic Aromatic Substitution | Studying the directing effects of the hydroxyl and ester groups on the aromatic ring. |

| Whole Molecule | Derivatization | Synthesis of a compound library for screening and discovery of new reactivities. |

Future Directions and Emerging Research Avenues for 1h 1,2 Diazepin 4 Yl 3 Hydroxybenzoate

Integration with Advanced High-Throughput Screening Technologies in Academic Research

High-Throughput Screening (HTS) has become an indispensable tool in drug discovery, allowing for the rapid evaluation of vast libraries of chemical compounds against specific biological targets. For a novel scaffold like 1H-1,2-diazepin-4-yl 3-hydroxybenzoate, HTS offers a powerful avenue to uncover its biological potential. Future academic research will likely focus on creating a combinatorial library of derivatives based on this parent structure. By systematically modifying the diazepine (B8756704) ring and the 3-hydroxybenzoate moiety, researchers can generate thousands of unique analogs.

These libraries can then be subjected to a battery of HTS assays to screen for various biological activities. Modern HTS platforms utilize robotics, microfluidics, and sensitive detection methods (e.g., fluorescence, luminescence) to test compounds in 96-, 384-, or even 1536-well plates, dramatically accelerating the pace of discovery. An initial screening campaign could explore broad biological activities, such as antimicrobial or anticancer effects, before moving to more targeted assays.

Table 1: Hypothetical High-Throughput Screening Cascade for this compound Analogs

| Screening Phase | Assay Type | Purpose | Target Throughput (Compounds/Day) |

| Primary Screen | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Identify compounds with general cytotoxic effects against cancer cell lines. | >10,000 |

| Secondary Screen | Target-Based Assay (e.g., Kinase Inhibition, Receptor Binding) | Determine if active compounds modulate a specific, known biological target. | 100 - 1,000 |

| Tertiary Screen | Phenotypic Screening (e.g., High-Content Imaging) | Assess the effect of compounds on cellular morphology and function. | 10 - 100 |

| Hit-to-Lead | Mechanism of Action Studies | Elucidate the specific molecular pathway through which the compound exerts its effect. | <10 |

This systematic screening approach would efficiently identify "hit" compounds from the library, providing crucial starting points for more focused drug development programs.

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. These computational tools can analyze vast datasets to predict molecular properties, design novel structures, and forecast reaction outcomes, significantly reducing the time and cost associated with traditional research.

For this compound, AI and ML models can be applied in several ways:

De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of bioactive heterocyclic compounds. These models can then generate novel diazepine structures, including analogs of the title compound, that are predicted to have high affinity for specific biological targets.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and physicochemical properties (e.g., solubility, toxicity) of virtual derivatives. This allows researchers to prioritize the synthesis of compounds with the most promising profiles.

Synthesis Prediction: Retrosynthesis algorithms can predict viable synthetic pathways for complex target molecules. For novel analogs of this compound, these tools can suggest the most efficient sequence of reactions, identify potential challenges, and even recommend optimal reaction conditions. Researchers are developing AI that combines automated experiments with machine learning to better understand and predict chemical reactivity.

Expansion into Novel Chemical Reactions and Transformations for the Diazepine Core

The functionalization of heterocyclic scaffolds is crucial for modulating their biological activity and physicochemical properties. While numerous synthetic methods exist for common heterocycles, the development of novel reactions for less-explored cores like 1,2-diazepine is a significant area of future research.

Future synthetic chemistry efforts concerning this compound will likely focus on:

Late-Stage Functionalization: Developing reactions that can selectively modify the core diazepine structure after the main scaffold has been assembled. This could include C-H activation/functionalization reactions, which allow for the direct introduction of new substituents onto the diazepine ring, providing rapid access to diverse analogs.

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form complex products like the diazepine ester in a single, efficient step. This approach aligns with the principles of green chemistry by reducing waste and improving atom economy.

Catalytic Methods: Employing transition metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) to forge new carbon-carbon and carbon-nitrogen bonds on the diazepine ring. These methods offer a powerful toolkit for creating a wide range of substituted derivatives that would be difficult to access through traditional means.

The development of these new synthetic methodologies will be essential for building the diverse chemical libraries needed for HTS and for optimizing the properties of lead compounds.

Exploration of Supramolecular Assembly and Self-Organization Properties of the Compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can guide the self-assembly of molecules into highly ordered, functional structures like gels, liquid crystals, or nanomaterials.

The structure of this compound contains several functional groups capable of participating in such interactions:

Hydrogen Bond Donors/Acceptors: The N-H group on the diazepine ring and the hydroxyl (-OH) group on the benzoate (B1203000) ring can act as hydrogen bond donors, while the nitrogen atoms of the diazepine and the oxygen atoms of the ester and hydroxyl groups can act as acceptors.

Aromatic Rings: The benzene (B151609) and diazepine rings provide opportunities for π-π stacking interactions.

Future research could investigate whether this compound and its derivatives can self-assemble into higher-order structures. This could lead to the development of novel "smart" materials, where the assembly process can be controlled by external stimuli (e.g., pH, temperature), or new drug delivery systems where the compound acts as a "gelling agent" to control the release of an active pharmaceutical ingredient. The unique seven-membered ring geometry of the diazepine scaffold can also be used to create specific shapes and cavities, a key feature in designing molecular receptors and mimics of protein structures.

Contributions to Fundamental Understanding of Heterocyclic Chemistry and Ester Reactivity

The study of novel molecules invariably deepens our fundamental understanding of chemical principles. This compound, as a relatively simple yet unique structure, provides a valuable platform for investigating fundamental aspects of reactivity and structure in heterocyclic chemistry.

Key research questions could include:

Ring Stability and Aromaticity: Investigating the stability, conformation, and electronic properties of the 1,2-diazepine ring system, which is less stable and less studied than the 1,4-benzodiazepine system.

Influence on Ester Reactivity: Quantifying how the electronic properties of the attached 1,2-diazepine ring influence the reactivity of the ester group (e.g., its susceptibility to hydrolysis). This could provide valuable data for designing prodrugs where the ester is cleaved under specific physiological conditions.

Structure-Activity Relationships (SAR): A systematic study of how modifications to the diazepine and benzoate portions of the molecule affect its properties can provide fundamental insights into the nature of non-covalent interactions that govern biological activity. The synthesis and evaluation of various ester derivatives, for instance, can reveal how steric and electronic factors of the ester side chain impact receptor binding affinity.

By exploring these fundamental questions, research into this compound can contribute broadly to the fields of organic synthesis, medicinal chemistry, and physical organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.